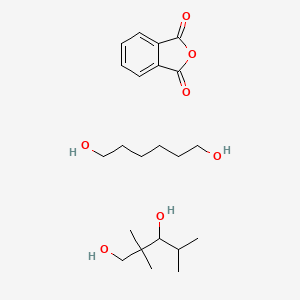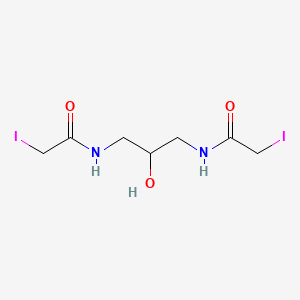
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, benzene-1,3-dicarboxylic acid, cyclohexanamine, hexanedioic acid, and nonanedioic acid are a group of compounds with diverse chemical structures and properties. These compounds are used in various industrial and scientific applications due to their unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Material: 3-cyano-3,5,5-trimethylcyclohexanone.
Reaction with Oxyammonia: The starting material reacts with oxyammonia in an organic solvent at temperatures ranging from 40°C to 80°C to form 3-cyano-3,5,5-trimethylcyclohexanone oxime.
Hydrogenation: The oxime is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst at temperatures between 50°C and 120°C and pressures of 5 MPa to 15 MPa to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine.
Industrial Production Methods
The industrial production of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and alcohols .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves its interaction with various molecular targets and pathways. It acts as a curing agent by forming cross-links between polymer chains, enhancing the mechanical properties of the resulting material . In biological systems, it interacts with enzymes and proteins, modifying their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminomethyl-3,5,5-trimethylcyclohexanol: A similar compound with an alcohol group instead of an amine group.
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A bicyclic compound with similar structural features.
3-Cyano-3,5,5-trimethylcyclohexylamine: An aminonitrile derivative.
Uniqueness
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine is unique due to its ability to act as a versatile curing agent and its wide range of applications in various fields, from industrial manufacturing to scientific research .
Propiedades
Fórmula molecular |
C39H67N3O12 |
|---|---|
Peso molecular |
770.0 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;benzene-1,3-dicarboxylic acid;cyclohexanamine;hexanedioic acid;nonanedioic acid |
InChI |
InChI=1S/C10H22N2.C9H16O4.C8H6O4.C6H13N.C6H10O4/c1-9(2)4-8(12)5-10(3,6-9)7-11;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;7-6-4-2-1-3-5-6;7-5(8)3-1-2-4-6(9)10/h8H,4-7,11-12H2,1-3H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);6H,1-5,7H2;1-4H2,(H,7,8)(H,9,10) |
Clave InChI |
ZRJCFJZEUPSIML-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CN)N)C.C1CCC(CC1)N.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
68584-17-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


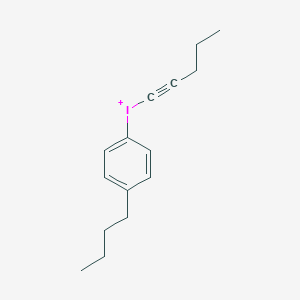
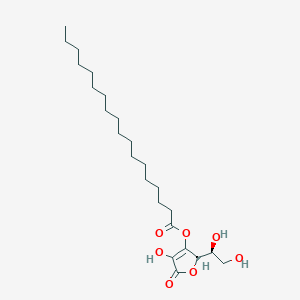
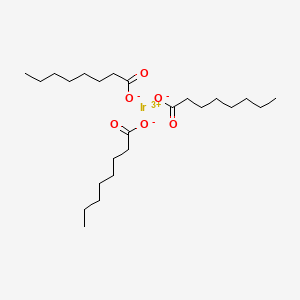
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
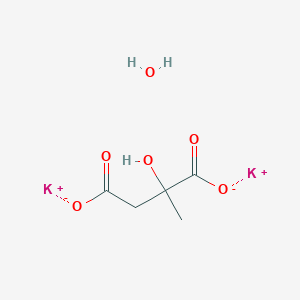
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)


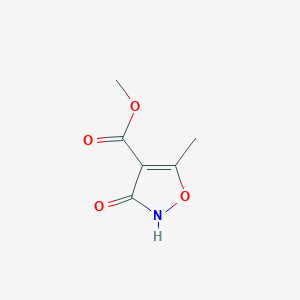
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
